2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride

LC-MS/MS Quantitative Analysis Stable Isotope Labeling

This hepta-deuterated analog provides a +7 Da mass shift for unambiguous LC-MS/MS detection of the alkyl chloride impurity. As a near-perfect co-eluting SIL-IS, it corrects matrix effects and differential recovery, making it essential for ICH M7-compliant quantification of this potential genotoxic impurity in omeprazole, pantoprazole, and related APIs. Also serves as a stable-labeled precursor for deuterated PPI synthesis.

Molecular Formula C8H11Cl2NO2
Molecular Weight 231.124
CAS No. 1185116-63-5
Cat. No. B562881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride
CAS1185116-63-5
Molecular FormulaC8H11Cl2NO2
Molecular Weight231.124
Structural Identifiers
SMILESCOC1=C(C(=NC=C1)CCl)OC.Cl
InChIInChI=1S/C8H10ClNO2.ClH/c1-11-7-3-4-10-6(5-9)8(7)12-2;/h3-4H,5H2,1-2H3;1H/i1D3,3D,4D,5D2;
InChIKeyYYRIKJFWBIEEDH-JDCLFIOBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloromethyl-3,4-dimethoxypyridine-d7 Hydrochloride CAS 1185116-63-5 for Quantitative Impurity Analysis


2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride (CAS 1185116-63-5) is a hepta-deuterated stable isotope-labeled analog of the non-deuterated compound 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride (unlabelled CAS 72830-09-2) . The non-deuterated form serves as a key intermediate in the synthesis of proton pump inhibitors (PPIs) such as Omeprazole, Pantoprazole, and Lansoprazole, wherein the chloromethyl group participates in nucleophilic substitution reactions with benzimidazole-thiol derivatives [1]. The deuterated version is specifically manufactured as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of this process-related impurity in active pharmaceutical ingredients (APIs) and finished drug products using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The compound has a molecular formula of C8H4D7Cl2NO2 and a molecular weight of approximately 231.13 g/mol [2].

Why 2-Chloromethyl-3,4-dimethoxypyridine-d7 Hydrochloride Cannot Be Replaced by Unlabeled or Analog Impurity Standards


In quantitative LC-MS/MS analysis, the use of a non-isotopic structural analog as an internal standard (IS) introduces significant risk of quantification bias due to differential extraction recovery, chromatographic retention behavior, and variable ion suppression or enhancement in the electrospray ionization (ESI) source [1]. While the unlabeled compound (CAS 72830-09-2) shares identical chemical structure with the target impurity, it cannot be used as an IS because the mass spectrometer cannot distinguish it from the analyte, rendering co-eluting peak integration impossible [2]. Conversely, the hepta-deuterated analog (d7) possesses a +7 Da mass shift relative to the non-deuterated analyte, which enables distinct detection in the mass analyzer while maintaining near-identical physicochemical properties to effectively compensate for matrix effects across the entire analytical workflow [3]. Generic substitution with non-deuterated or structurally unrelated internal standards compromises the accuracy, precision, and reliability of impurity quantification required for regulatory submissions under ICH Q3A/Q3B guidelines and pharmacopoeial monographs.

Quantitative Differentiation of 2-Chloromethyl-3,4-dimethoxypyridine-d7 Hydrochloride Relative to Analogs and In-Class Alternatives


Mass Difference Enabling MS Discrimination Relative to Unlabeled Analyte

The hepta-deuterated (d7) compound possesses a molecular weight of approximately 231.13 g/mol, which is +7.05 Da heavier than the unlabeled non-deuterated compound (224.08 g/mol) [1]. This +7 Da mass shift enables the mass spectrometer to unambiguously resolve the internal standard signal from the analyte signal without spectral overlap, a prerequisite for accurate isotope dilution mass spectrometry (IDMS) . In contrast, the unlabeled compound (CAS 72830-09-2) is indistinguishable from the target analyte by MS and therefore cannot function as an internal standard.

LC-MS/MS Quantitative Analysis Stable Isotope Labeling

Reduced Deuterium-Induced Chromatographic Retention Time Shift Compared to Perdeuterated Analogs

Deuterium labeling at carbon centers induces a subtle but measurable isotopic effect in reversed-phase LC, causing deuterated internal standards to elute slightly earlier than their non-deuterated analytes [1]. For highly perdeuterated compounds, this retention time shift can be sufficient to compromise the internal standard's ability to co-elute with the analyte and fully compensate for matrix-induced ion suppression [2]. While 2-Chloromethyl-3,4-dimethoxypyridine-d7 contains seven deuterium atoms (d7), the deuterium atoms are localized on the two methoxy groups (-OCD3) and the pyridine ring hydrogens, rather than being distributed across an extended alkyl chain, which may mitigate the magnitude of the isotopic retention time shift relative to perdeuterated long-chain compounds. In systematic comparisons of deuterated versus 13C/15N-labeled internal standards, deuterated SIL-IS with moderate deuteration levels (d4-d7) exhibit retention time shifts typically within 0.05-0.15 minutes under standard gradient conditions, whereas 13C/15N-labeled standards exhibit near-identical retention times (shift < 0.02 minutes) but at 5-10× higher synthesis cost [3].

Chromatography Isotope Effect Internal Standard

Matrix Effect Compensation Capability Relative to Structural Analog Internal Standards

Stable isotope-labeled internal standards (SIL-IS) are the gold standard for mitigating matrix effects in LC-ESI-MS/MS analysis because they co-elute with the analyte and experience nearly identical ionization suppression or enhancement [1]. In contrast, structural analog internal standards exhibit differential extraction recovery and variable ion suppression profiles that can introduce quantification bias. In a systematic study comparing deuterated SIL-IS to structural analog IS for pharmaceutical impurity analysis, the use of deuterated IS improved spike recovery accuracy from 72-85% (analog IS) to 96-102% across plasma and urine matrices [2]. For genotoxic impurity quantification where LOQ requirements are stringent (typically ≤ 1 ppm relative to API), the use of a non-isotopic internal standard introduces unacceptable measurement uncertainty that may exceed the 70-130% acceptance criteria for accuracy mandated by ICH M7 and FDA bioanalytical method validation guidance [3].

Matrix Effect Ion Suppression Method Validation

Synthetic Utility as an Intermediate Relative to Alternative Pyridine Derivatives

The non-deuterated parent compound 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride is a specific intermediate for synthesizing Omeprazole and related PPIs, wherein the chloromethyl group reacts with 2-mercapto-5-methoxy benzimidazole to form the thioether intermediate [1]. Alternative pyridine intermediates such as 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride are also employed in Omeprazole synthesis, but the 3,4-dimethoxy substitution pattern yields different reaction kinetics and product purity profiles. In a comparative study of Omeprazole synthesis routes, the 3,4-dimethoxy intermediate exhibited a reaction yield of 93.9% for chlorination of the corresponding alcohol, whereas the 3,5-dimethyl-4-methoxy analog required modified reaction conditions to achieve comparable yields . The deuterated version (d7) retains identical synthetic utility while enabling isotopic tracing studies of metabolic fate and degradation pathways in forced degradation studies, a capability absent in non-labeled intermediates .

Organic Synthesis Proton Pump Inhibitors Deuterated Intermediates

Cost-Effectiveness Profile Relative to 13C/15N-Labeled Alternatives

The synthesis of deuterated isotopologues via hydrogen-deuterium exchange at carbon centers is significantly less expensive than de novo synthesis of 13C or 15N-labeled compounds, which requires isotopically enriched starting materials and multi-step synthetic routes [1]. For the target compound, the deuterium labeling is achieved through exchange reactions on the methoxy groups and pyridine ring, avoiding the high cost of 13C-enriched precursors . Industry procurement data indicate that deuterated (d7) impurity standards are typically priced 3-8× lower than equivalent 13C-labeled standards for comparable molecular weight compounds, while providing adequate analytical performance for impurity quantification where sub-ppm LOQ is not required [2]. For methods requiring ultimate precision in matrix effect compensation (e.g., regulatory bioequivalence studies), 13C/15N-labeled standards may be preferred; however, for routine impurity testing in QC release and stability studies, the d7-labeled compound represents the cost-optimized selection.

Procurement Cost-Benefit Analysis Isotope Labeling

Recommended Application Scenarios for 2-Chloromethyl-3,4-dimethoxypyridine-d7 Hydrochloride Based on Evidence


LC-MS/MS Quantification of Genotoxic Impurities in Omeprazole and Pantoprazole APIs

The compound is optimally deployed as a deuterated internal standard for quantifying residual 2-chloromethyl-3,4-dimethoxypyridine in PPI active pharmaceutical ingredients. Given that this pyridine intermediate contains an alkyl chloride moiety, it is classified as a potential genotoxic impurity requiring control to levels ≤ 1.5 µg/day per ICH M7 guidelines. The +7 Da mass shift of the d7-labeled compound enables unambiguous MS/MS detection without interference from the API matrix, while the moderate deuteration level (d7) maintains sufficient co-elution to compensate for ion suppression effects in reversed-phase LC [1]. This application is directly supported by the compound's established role as a deuterated analog of the synthetic intermediate used in Omeprazole manufacture .

Method Validation for ANDA Submissions Requiring Impurity Profiling

For Abbreviated New Drug Application (ANDA) submissions, FDA guidance strongly recommends the use of stable isotope-labeled internal standards for impurity methods to ensure accuracy and precision across multiple laboratories and instrument platforms. The d7-labeled compound provides the requisite isotopic purity for method validation parameters including linearity (R² ≥ 0.99 across 50-150% of specification limit), accuracy (recovery within 80-120%), and intermediate precision (RSD ≤ 15%) [1]. Unlike structural analog internal standards, which frequently fail matrix effect validation criteria in complex sample matrices, the deuterated SIL-IS approach is aligned with the 'gold standard' expectation for regulatory bioanalysis [2].

Synthesis of Deuterium-Labeled PPI Drug Candidates for Metabolic Tracing Studies

Beyond its use as an analytical standard, the compound retains full synthetic utility as a building block for preparing deuterium-labeled Omeprazole and related benzimidazole sulfoxides. The deuterium atoms incorporated at the methoxy positions (-OCD3) and pyridine ring positions are metabolically stable, enabling ADME studies where the deuterated drug substance can be tracked using LC-MS/MS without radiolabeling. This dual-use capability (internal standard plus synthetic precursor) distinguishes the compound from dedicated analytical standards that lack synthetic applications .

Forced Degradation Studies and Impurity Fate Mapping

In stability-indicating method development, the deuterated compound can be spiked into stressed API samples to distinguish degradation products arising from the pyridine intermediate from those originating from the benzimidazole core of the PPI. The distinct mass signature (+7 Da for all fragments containing the pyridine moiety) enables definitive attribution of degradation pathways, a capability not achievable with unlabeled impurity standards [2]. This application is particularly valuable for elucidating degradation mechanisms under ICH Q1A stability conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.